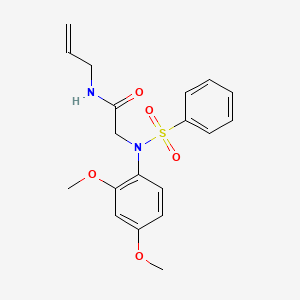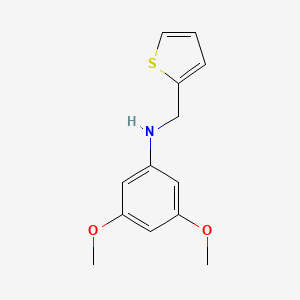![molecular formula C16H20N4O3S B5209001 4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)
4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine, also known as MAT, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in cell proliferation and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound also induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in biochemical and cellular assays. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safer alternative to other chemical compounds. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
There are several future directions for the study of 4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. One potential direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to explore the potential use of this compound in other disease models, such as neurodegenerative diseases and metabolic disorders.
Synthesis Methods
4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with 4-methoxyphenylhydrazine to form 4-morpholino-5-(4-methoxyphenyl)-4H-1,2,4-triazole. This intermediate compound is then reacted with thioacetic acid to form this compound.
Scientific Research Applications
4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Studies have shown that this compound exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use as an anti-fungal and anti-bacterial agent.
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19-15(12-3-5-13(22-2)6-4-12)17-18-16(19)24-11-14(21)20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKXBUNCTLZJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5208924.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)

![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5208934.png)

![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5208942.png)

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
![3-ethyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208961.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5208964.png)
![1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)